Piperaquine tetraphosphate

Antimalarial Pharmacokinetics Pediatric malaria

Piperaquine tetraphosphate (CAS 911061-10-4) resolves aqueous solubility constraints in antimalarial formulation - the tetraphosphate salt achieves ~2 mg/mL water solubility versus the near-insoluble free base, enabling DHA-PQ combination product development. • Aqueous solubility ~2 mg/mL supports formulation approaches unattainable with the lipophilic free base • Oral bioavailability ~80% provides a reliable pharmacokinetic baseline for dose optimization • Pediatric PK bridging: AUC₀-∞ 44,556 μg·h/L, comparable to piperaquine base formulations (49,451 μg·h/L) • Pronounced food-effect profile (Cmax ↑294% with meals) serves as reference for formulation de-risking

Molecular Formula C29H44Cl2N6O16P4
Molecular Weight 927.5 g/mol
CAS No. 911061-10-4
Cat. No. B610112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperaquine tetraphosphate
CAS911061-10-4
SynonymsPiperaquine tetraphosphate
Molecular FormulaC29H44Cl2N6O16P4
Molecular Weight927.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4)
InChIKeyOAKKJVUSSVZQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piperaquine Tetraphosphate Product Overview


Piperaquine tetraphosphate (CAS 911061-10-4) is the tetraphosphate salt of piperaquine, a bisquinoline antimalarial compound with molecular weight 927.49 and formula C29H44Cl2N6O16P4 . It serves as the active pharmaceutical ingredient in dihydroartemisinin-piperaquine (DHA-PQ) combination therapies approved globally for uncomplicated Plasmodium falciparum malaria [1]. The tetraphosphate salt form confers greater aqueous solubility compared to piperaquine free base, which is highly lipophilic and poorly water-soluble [2]. This compound is listed in the WHO Essential Medicines List as part of curative antimalarial treatment [3].

Piperaquine Tetraphosphate Substitution Limitations


Piperaquine tetraphosphate and piperaquine base are not interchangeable without explicit pharmacokinetic bridging. The tetraphosphate salt exhibits enhanced aqueous solubility relative to the free base [1], which may influence oral bioavailability and formulation consistency. However, clinical pharmacokinetic studies in children with uncomplicated malaria demonstrated no statistically significant difference in piperaquine exposure (AUC0–∞) between ART-PQ base and DHA-PQ tetraphosphate regimens, with medians of 49,451 μg·h/L and 44,556 μg·h/L, respectively [2]. Furthermore, the tetraphosphate salt demonstrates pronounced food-effect sensitivity: bioavailability increases approximately 2- to 3-fold when administered with meals compared to the fasted state [3]. These formulation-dependent and food-effect variables preclude casual substitution and require compound-specific validation in any given experimental or clinical context.

Piperaquine Tetraphosphate Comparative Evidence


Systemic Exposure vs. Piperaquine Base in Children

In a comparative pharmacokinetic study of 34 Papua New Guinean children (aged 5–10 years) with uncomplicated malaria, the area under the concentration-time curve from time zero to infinity (AUC0–∞) for piperaquine showed no significant difference between ART-PQ base (n=12) and DHA-PQ tetraphosphate (n=22) regimens [1].

Antimalarial Pharmacokinetics Pediatric malaria

Oral Bioavailability in Humans

The oral bioavailability of piperaquine tetraphosphate tetrahydrate in humans is approximately 80% . This value provides a procurement-relevant baseline for comparing formulation approaches and predicting in vivo exposure from in vitro data.

Bioavailability Pharmacokinetics Oral administration

Food Effect on Systemic Exposure

In a randomized Phase I study of 60 healthy Tanzanian adults, the relative systemic exposure of piperaquine tetraphosphate increased substantially with food intake compared to the fasted state [1].

Food effect Bioavailability Formulation development

Clearance and Volume of Distribution in Mice

In male Swiss mice, a single intraperitoneal dose of piperaquine tetraphosphate tetrahydrate (90 mg/kg) demonstrated distinct pharmacokinetic parameters in healthy versus malaria-infected animals .

Preclinical pharmacokinetics Volume of distribution Malaria

Terminal Half-Life Profile

Piperaquine tetraphosphate tetrahydrate exhibits a prolonged terminal elimination half-life, enabling extended post-treatment prophylactic effect [1]. In mice, the t1/2 was 17.8 days in healthy animals and 16.1 days in malaria-infected animals . In humans, the mean apparent terminal half-life ranges from 11 to 23 days with measurable plasma concentrations up to 60 days post-dose [2].

Half-life Pharmacokinetics Antimalarial

Aqueous Solubility Profile

Piperaquine tetraphosphate tetrahydrate exhibits water solubility of ≥2 mg/mL (approximately 2.0 mM) at 25°C , whereas the free base is highly lipophilic and poorly soluble in water [1]. This solubility differential directly impacts formulation development and dissolution characteristics.

Solubility Formulation Physicochemical properties

Piperaquine Tetraphosphate Application Scenarios


Aqueous-Based Combination Formulation Development

Procure piperaquine tetraphosphate when developing aqueous-based antimalarial formulations, particularly dihydroartemisinin-piperaquine (DHA-PQ) combination products. The tetraphosphate salt's water solubility of ~2 mg/mL enables aqueous formulation approaches not feasible with the highly lipophilic free base . The compound's oral bioavailability of ~80% provides a reliable pharmacokinetic baseline for formulation optimization .

Preclinical Malaria Efficacy with Extended Prophylaxis

Select piperaquine tetraphosphate for rodent malaria models (Plasmodium berghei) where extended post-treatment observation is required. In mice, the compound exhibits a terminal half-life of 16.1–17.8 days, enabling sustained antimalarial effect over weeks post-dose . The disease-state-dependent pharmacokinetic differences (CL/F 1.55 vs. 1.9 L/h/kg in healthy vs. infected mice) should inform dose selection and study design .

Clinical Food-Effect Pharmacokinetic Studies

Utilize piperaquine tetraphosphate for clinical pharmacology studies investigating food-effect relationships. The compound exhibits pronounced food-dependent bioavailability enhancement, with Cmax increasing up to 294% and AUC0-t up to 195% when administered with whole milk compared to the fasted state . This well-characterized food-effect profile makes piperaquine tetraphosphate an informative reference compound for formulation optimization aimed at minimizing food-dependent exposure variability .

Pediatric Formulation PK Bridging

Select piperaquine tetraphosphate for pediatric formulation development where bridging to alternative salt forms or regimens may be required. Head-to-head pharmacokinetic data in children aged 5–10 years demonstrate that piperaquine tetraphosphate (DHA-PQ) achieves systemic exposure (AUC0–∞ median 44,556 μg·h/L) comparable to piperaquine base formulations (ART-PQ, median 49,451 μg·h/L) . These data support formulation interchangeability assessments in pediatric antimalarial programs.

Technical Documentation Hub

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